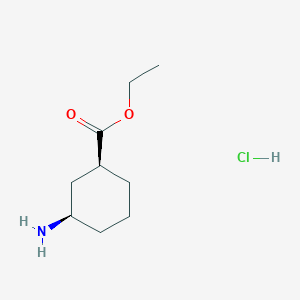

Ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate hydrochloride

Description

Ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate hydrochloride is a chiral cyclohexane derivative with a molecular formula of C₉H₁₈ClNO₂ and a molecular weight of 207.70 g/mol . Its stereochemistry is defined by the (1S,3R) configuration, which distinguishes it from enantiomeric forms. The compound is stored under inert conditions at 2–8°C to ensure stability . Notably, conflicting CAS numbers are reported: 937059-62-6 and 2126161-22-4 , which may reflect variations in salt forms, synthesis routes, or data discrepancies.

Properties

IUPAC Name |

ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-4-3-5-8(10)6-7;/h7-8H,2-6,10H2,1H3;1H/t7-,8+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDUTPQKFFVCJJ-KZYPOYLOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC(C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCC[C@H](C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937059-62-6 | |

| Record name | ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the amino and carboxylate groups.

Esterification: The carboxylate group is introduced via esterification, where the intermediate product is reacted with ethanol in the presence of an acid catalyst.

Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the ester with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Ethyl (1S,3R,4R)-3-Amino-4-hydroxycyclohexane-1-carboxylate Hydrochloride

- Molecular Formula: C₉H₁₈ClNO₃

- Molecular Weight : 223.70 g/mol

- Stereochemistry: (1S,3R,4R), introducing a third stereocenter. Impact: The hydroxyl group enhances solubility in polar solvents and may influence biological activity through interactions with target receptors .

Ethyl (1R,3S)-3-aminocyclohexane-1-carboxylate Hydrochloride (Enantiomer)

- Molecular Formula: C₉H₁₈ClNO₂

- Molecular Weight : 207.70 g/mol

- Pricing: Higher cost (e.g., $764/50 mg vs. €1,338/50 mg for the target compound), reflecting enantioselective synthesis challenges .

Methyl 1-(Methylamino)cyclohexanecarboxylate Hydrochloride

- Molecular Formula: C₉H₁₈ClNO₂

- Key Differences: Ester Group: Methyl instead of ethyl, reducing lipophilicity. Amino Substituent: Methyl group on the amine, increasing steric hindrance. NMR Data: Distinct peaks at δ 2.57 (methylamino) and δ 3.79 (methoxy), aiding differentiation .

Tert-Butyl (1R,3S)-3-aminocyclohexane-1-carboxylate Hydrochloride

Ethyl 3-(((R)-1-Phenylethyl)amino)cyclopentanecarboxylate Hydrochloride

- Molecular Formula: C₁₆H₂₄ClNO₂

- Key Differences: Cyclopentane Core: Smaller ring size increases ring strain, altering conformational flexibility.

Structural and Functional Comparison Table

Key Findings and Implications

Stereochemistry Matters : Enantiomers like (1S,3R) and (1R,3S) exhibit identical molecular formulas but differ in biological interactions and synthesis costs .

Functional Group Influence: Hydroxyl groups (e.g., in ) increase polarity, while tert-butyl esters enhance lipophilicity . Methylamino substituents introduce steric effects that may reduce reactivity .

Structural Flexibility : Cyclopentane derivatives () trade ring strain for conformational rigidity, impacting drug design .

Discrepancies and Limitations

- CAS Number Conflicts : The target compound is listed under 937059-62-6 and 2126161-22-4 , necessitating verification for accurate sourcing.

- Data Gaps: Limited solubility, stability, and biological activity data in the provided evidence restrict a comprehensive pharmacological comparison.

This analysis underscores the critical role of stereochemistry, functional groups, and structural motifs in differentiating closely related compounds. Further studies on pharmacokinetics and target binding are recommended to expand applications.

Biological Activity

Ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate hydrochloride, a chiral amino acid derivative, has garnered attention due to its potential biological activities. This compound is characterized by its unique stereochemistry, which influences its interaction with biological systems. Understanding its biological activity is crucial for applications in medicinal chemistry and pharmacology.

- IUPAC Name : this compound

- CAS Number : 1898181-18-4

- Molecular Formula : C9H18ClNO2

- Molecular Weight : 207.7 g/mol

- Purity : Typically ≥ 97%

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. Research indicates that this compound may exhibit:

- Neuroprotective Effects : Studies have shown that similar compounds can modulate neurotransmitter systems, particularly in models of neurodegeneration.

- Antimicrobial Activity : Preliminary assays suggest potential efficacy against certain bacterial strains, although further studies are needed to confirm this.

Neuroprotective Activity

A study published in Frontiers in Pharmacology reported that derivatives of cyclohexane carboxylates exhibited significant neuroprotective effects in vitro. The mechanism was linked to the modulation of glutamate receptors, which are critical in excitotoxicity pathways associated with neurodegenerative diseases .

Antimicrobial Properties

In another investigation, a series of amino acid derivatives were screened for antimicrobial activity against various pathogens. This compound demonstrated moderate activity against Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for antibiotic development .

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.